molecular formula C13H11N B085998 4-Styrylpyridine CAS No. 103-31-1

4-Styrylpyridine

Cat. No. B085998
CAS RN: 103-31-1
M. Wt: 181.23 g/mol
InChI Key: QKHRGPYNTXRMSL-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of 4-styrylpyridine involves oxidative polycondensation reactions. For instance, oligo-4-aminopyridine (4-OAP) can be synthesized from 4-aminopyridine using NaOCl as an oxidant in aqueous solution (Kaya & Koyuncu, 2003).

Molecular Structure Analysis

A comprehensive theoretical study of 4-styrylpyridine reveals insights into its molecular structure. Using density functional theory (DFT) and other post-Hartree-Fock methods, the planar structure at the energy minimum associated with the trans conformation and the twisted structure at the minimum of higher energy associated with the cis conformation were identified (Lawson Daku, Linares, & Boillot, 2007).

Chemical Reactions and Properties

4-Styrylpyridine undergoes various chemical reactions. For example, in dimethylformamide, it shows two separate one-electron waves in its polarography and can undergo photocycloaddition reactions in certain conditions (Alwair, Archer, & Grimshaw, 1972). Additionally, the [2+2] photocycloaddition reactions of 4-styrylpyridine hydroperchlorates were studied, highlighting its unique behavior in these reactions (Kuz'mina et al., 2011).

Physical Properties Analysis

The physical properties of 4-styrylpyridine, such as its thermal behavior and stability, have been characterized in various studies. For instance, the thermal behavior of low-molecular-weight styrylpyridines was investigated, providing insights into their stability and reactivity at different temperatures (Clavreul, Bloch, Brigodiot, & Maréchal, 1987).

Chemical Properties Analysis

The electrochemical properties of 4-styrylpyridine have been explored, revealing its behavior in different solvent environments. Its polarography in anhydrous dimethylformamide and reduction in protic solvents have been studied, indicating different products from electroreduction in these environments (Alwair, Archer, & Grimshaw, 1972).

Scientific research applications

  • Photoisomerization Studies: 4-Styrylpyridine has been extensively studied for its photoisomerization properties. Research on Re(I) complexes featuring 4-styrylpyridine ligands delved into the trans-cis photoisomerization process, offering insights into the photophysics of these compounds (Kayanuma et al., 2011). Additionally, factors affecting the photoisomerization of 4-styrylpyridine, like irradiation wavelengths and solvent effects, were studied using UV and NMR spectroscopy (Gafiyatullin et al., 2014).

  • Supramolecular Chemistry and Metal Cation Binding: Studies have shown that 4-Styrylpyridine can form supramolecular assemblies, especially in the presence of metal cations. This was demonstrated in a study exploring the binding of metal cations to a 4-styrylpyridine derivative containing a 15-crown-5 ether fragment (Fedorov et al., 2005).

  • Catalytic and Photocatalytic Applications: 4-Styrylpyridine and its derivatives have been evaluated for their catalytic abilities. For example, a copper(II) complex based on 4-styrylpyridine exhibited biomimetic activity similar to phenoxazinone synthase, an enzyme, in the oxidation of o-aminophenol (Zaman et al., 2019).

  • Electrochemical Studies: The electrochemical behavior of 4-styrylpyridine has been a subject of research, focusing on aspects like polarography and cyclic voltammetry in different solvents (Alwair et al., 1972).

  • Pharmacological Research: In the pharmacological domain, 4-styrylpyridine analogues have been screened for their activity as choline acetyltransferase inhibitors, with observations on their acute toxicity and neurological effects (Hemsworth & Foldes, 1970).

  • Nonlinear Optical Properties: Research has also been conducted on the nonlinear optical properties of 4-styrylpyridines, particularly when coordinated to metal complexes. This includes the study of their quadratic hyperpolarizability and potential applications in photonic devices (Tessore et al., 2020).

properties

IUPAC Name

4-[(E)-2-phenylethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-11H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHRGPYNTXRMSL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810264
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Styrylpyridine

CAS RN

103-31-1, 5097-93-8
Record name 4-Stilbazole
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Record name 4-Stilbazole, (E)-
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Record name 4-Styrylpyridine
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Record name Pyridine, 4-(2-phenylethenyl)-
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Record name 4-styrylpyridine
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Record name 4-STYRYLPYRIDINE
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Synthesis routes and methods

Procedure details

To 67.5 parts of the 4-picolinium quaternary salt as in Example 13 but without the acid salt was added 100 parts isopropanol, 32.5 parts benzaldehyde, and one part piperidine. The resulting solution was boiled at reflux two hours, 100 parts 40% sodium hydroxide added, and the heating continued for two hours. The cooled mixture was extracted with chloroform, and the organic phase evaporated to dryness to yield a residue that was recrystallized from methanol-water to give 21 parts 4-styrylpyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
856
Citations
C Roux, J Zarembowitch, B Gallois, T Granier… - Inorganic …, 1994 - ACS Publications
… This is suggested, for instance, by the close values of the stability constants of the complexes formed by trans- and m-4-styrylpyridine with iodine, which mainly involve a (
Number of citations: 228 pubs.acs.org
LML Daku, J Linares, ML Boillot - Physical Chemistry Chemical …, 2010 - pubs.rsc.org
… 4-styrylpyridine ligand using DFT methods. We thus recently reported the detailed DFT study of the photoisomerisable 4-styrylpyridine … (bottom) isomers of 4-styrylpyridine. The thin lines …
Number of citations: 19 pubs.rsc.org
LM Lawson Daku, J Linares, ML Boillot - ChemPhysChem, 2007 - Wiley Online Library
… We report an in-depth theoretical study of 4-styrylpyridine in its singlet S 0 ground state. The geometries and the relative stabilities of the trans and cis isomers were investigated within …
C Karunakaran, KRJ Thomas… - Journal of Molecular …, 2000 - Elsevier
… Based on the strategy, 4-styrylpyridine, a pyridine derivative … , and G=trans-4-styrylpyridine) different from the usual Werner … -methylpyridine by trans-4-styrylpyridine (abbreviated as stpy…
Number of citations: 11 www.sciencedirect.com
G Kwak, MW Kim, DH Park, JY Kong… - Journal of Polymer …, 2008 - Wiley Online Library
… , 2-styrylpyridine and 4-styrylpyridine. Their chemical and electronic … Accordingly, 4-styrylpyridine is more coplanar and … with 2- and 4-styrylpyridine groups as photosensitive groups. A …
Number of citations: 8 onlinelibrary.wiley.com
S Kusumoto, K Sato, K Rakumitsu, Y Kim… - Crystal Growth & …, 2023 - ACS Publications
… Photodimerization and photosalient effects were examined in the cocrystals of 4-styrylpyridine (4-spy) employing aromatic dicarboxylic acids as hydrogen bonding templates, namely, …
Number of citations: 0 pubs.acs.org
A Zaman, S Khan, B Dutta, SM Yakout… - Journal of …, 2019 - Taylor & Francis
… A new 4-styrylpyridine (4-spy)-based square planar copper(II) complex, [Cu(4-spy) 2 (NCS) 2 ] {4-spy = 4-styrylpyridine} (1), has been synthesized and characterized by elemental …
Number of citations: 4 www.tandfonline.com
G Kwak, H Kim, MW Kim, SH Hyun, WS Kim - Macromolecular Research, 2009 - Springer
… the 4-styrylpyridine moiety-containing polymer exhibited a high out-of-plane orientation after the same treatment. That is, the structure of the 4styrylpyridine … not only the 4-styrylpyridine …
Number of citations: 2 link.springer.com
B Dutta, Akhtaruzzaman, H Sato, T Akitsu… - Journal of Chemical …, 2020 - Springer
… Two new isostructural coordination polymers have been synthesized using linear spacer ligand acetylenedicarboxylate and monodented 4-styrylpyridine ligands. The X-ray …
Number of citations: 5 link.springer.com
ML Boillot, C Roux, JP Audiere, A Dausse… - Inorganic …, 1996 - ACS Publications
… The selected compound, Fe(4-styrylpyridine) 4 )(NCBPh 3 ) 2 , can exist in the high-spin form C c or the spin-crossover form C t according to whether 4-styrylpyridine is in the cis or the …
Number of citations: 170 pubs.acs.org

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